tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylpropyl)carbamate

Catalog No.
S1892082
CAS No.
3392-12-9
M.F
C14H22N2O6
M. Wt
314.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)...

CAS Number

3392-12-9

Product Name

tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylpropyl)carbamate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Molecular Formula

C14H22N2O6

Molecular Weight

314.33 g/mol

InChI

InChI=1S/C14H22N2O6/c1-8(2)11(15-13(20)21-14(3,4)5)12(19)22-16-9(17)6-7-10(16)18/h8,11H,6-7H2,1-5H3,(H,15,20)

InChI Key

POBDBYGSGKMZPH-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Description

The exact mass of the compound tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylpropyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Peptide synthesis

Boc-Val-OSu is a key building block for the synthesis of peptides containing the amino acid L-valine. The presence of the tert-butyl (Boc) protecting group safeguards the valine's amino group during peptide chain formation reactions. The N-hydroxysuccinimide (OSu) ester moiety acts as an activated leaving group, facilitating its reaction with the free amino group of another amino acid or peptide chain to form an amide bond [1]. This specific property makes Boc-Val-OSu a crucial tool in the construction of complex peptides with desired sequences for various research applications [1].

Here's a reference highlighting the use of Boc-Val-OSu in peptide synthesis: [1] Isidro-Carmona, M. et al. (2004). Formation of Peptide Bonds Using N-Hydroxysuccinimide Esters: Effect of the Amino Acid Sequence. The Journal of Organic Chemistry, 69(17), 5840-5849.

Solid-phase peptide synthesis (SPPS)

Boc-Val-OSu is well-suited for solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides on a solid support. The Boc group ensures compatibility with the typical deprotection and coupling reactions employed in SPPS, allowing for the stepwise incorporation of L-valine into the growing peptide chain [2].

This reference discusses the application of Boc-Val-OSu in SPPS: [2] Chan, W. C., & White, P. D. (2000). Fmoc and Boc protection strategies in solid-phase peptide synthesis. Fmoc and Boc Protection Strategies in Peptide Chemistry, 1-28.

  • Boc-Val-OSu is a derivative of the amino acid L-valine. It contains a protecting group (Boc) that shields the valine's amine functionality during chemical reactions [].
  • The OSu (succinimidyl ester) moiety allows Boc-Val-OSu to react with other amino acids or amine-containing molecules to form peptide bonds []. This property makes it valuable for building peptide chains in a controlled manner.

Molecular Structure Analysis

  • Boc-Val-OSu has a complex structure containing several functional groups:
    • A tert-butyl (Boc) group, bulky and electron-withdrawing, protects the amine of the valine unit [].
    • An amide bond connects the Boc group to the valine's central carbon [].
    • The valine unit itself has a chiral center (marked by the S), meaning it has a specific 3D orientation crucial for its biological function [].
    • A succinimide ring linked to a carbonyl group (C=O) forms the OSu reactive group [].

Chemical Reactions Analysis

  • A key reaction involving Boc-Val-OSu is peptide bond formation. It reacts with the free amine group of another amino acid to form a new peptide bond []. This reaction is often used in solid-phase peptide synthesis (SPPS), a common technique for creating peptides in the lab [].
Boc-Val-OSu + H2N-R  → Boc-Val-NH-R  + HO-Su (where R is another amino acid side chain)
  • Boc-Val-OSu can also undergo hydrolysis (reaction with water) to remove the Boc protecting group, revealing the free amine of valine [].
Boc-Val-OSu + H2O → Val-OH + Boc-OH + SuOH (where SuOH is succinic acid)

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility for Boc-Val-OSu might not be readily available due to its use in solution and modification during synthesis.
  • Generally, amino acid derivatives like Boc-Val-OSu tend to be soluble in organic solvents like dichloromethane and dimethylformamide used in peptide synthesis [].

Boc-Val-OSu does not have a direct mechanism of action as it's a building block for peptides. Peptides, however, play essential roles in biological systems, acting as hormones, enzymes, neurotransmitters, and structural components [].

  • Boc-Val-OSu may cause irritation upon contact with skin, eyes, or respiratory system []. Standard laboratory safety practices for handling chemicals should be followed when working with Boc-Val-OSu.

XLogP3

1.3

Sequence

V

Wikipedia

Tert-Butoxycarbonyl-L-valine N-hydroxysuccinimide ester

Dates

Modify: 2023-08-16

Explore Compound Types